

# An In-depth Technical Guide to the Spectroscopic Data of m-Tolylurea

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Compound of Interest		
Compound Name:	Urea, m-toluoyl-	
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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-tolylurea (also known as N-(3-methylphenyl)urea). The information is presented to facilitate research and development activities where this compound is of interest. While experimental mass spectrometry data is readily available, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are not consistently found in public databases. Therefore, this guide presents a combination of experimental mass spectrometry data and predicted NMR and IR data to serve as a valuable reference.

# **Chemical Structure and Properties**

IUPAC Name: (3-methylphenyl)urea

• Synonyms: m-Tolylurea, 3-Methylphenylurea, N-(3-methylphenyl)urea

CAS Number: 63-99-0[1]

Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O[1]

Molecular Weight: 150.18 g/mol [1]

# **Spectroscopic Data**

The following sections summarize the key spectroscopic data for m-tolylurea.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Experimental NMR spectra for m-tolylurea are not available in the public domain. The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These predictions are based on standard chemical shift increments and computational models and should be used as a reference for experimental verification.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for m-Tolylurea

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	Singlet	1H	Ar-NH-C=O
~7.2 - 7.4	Multiplet	2H	Aromatic CH
~6.8 - 7.0	Multiplet	2H	Aromatic CH
~6.0 - 6.5	Singlet (broad)	2H	NH <sub>2</sub>
~2.3	Singlet	3H	Ar-CH₃

Note: The chemical shifts for NH protons can be highly variable and depend on solvent and concentration.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for m-Tolylurea



Chemical Shift (δ) ppm	Assignment
~155 - 158	C=O
~138 - 140	Aromatic C (quaternary, C-NH)
~138 - 140	Aromatic C (quaternary, C-CH₃)
~128 - 130	Aromatic CH
~122 - 125	Aromatic CH
~118 - 120	Aromatic CH
~115 - 117	Aromatic CH
~21	СНз

# Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for m-tolylurea is not readily available. However, the expected characteristic absorption bands based on its functional groups are presented in Table 3.

Table 3: Characteristic IR Absorption Bands for m-Tolylurea



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Amine (-NH <sub>2</sub> )
3350 - 3250	N-H Stretch	Amide (Ar-NH-)
3100 - 3000	C-H Stretch	Aromatic
2950 - 2850	C-H Stretch	Alkyl (-CH₃)
1680 - 1650	C=O Stretch (Amide I)	Urea
1620 - 1580	N-H Bend (Amide II)	Urea
1600 & 1475	C=C Stretch	Aromatic Ring
1400 - 1200	C-N Stretch	Urea/Amine
900 - 675	C-H Bend (out-of-plane)	Aromatic

# Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for m-tolylurea is available from the NIST Mass Spectrometry Data Center.[2][3] The key fragments are summarized in Table 4.

Table 4: Experimental Mass Spectrometry Data (EI-MS) for m-Tolylurea

m/z	Relative Intensity	Possible Fragment
150	High	[M] <sup>+</sup> (Molecular Ion)
107	High	[M - CONH]+ or [M - NHCO]+
106	High	[M - CONH <sub>2</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.



## **NMR Spectroscopy**

- Sample Preparation: A sample of approximately 5-10 mg of m-tolylurea is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

## **IR Spectroscopy**

- Sample Preparation (KBr Pellet Method): A small amount of m-tolylurea (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry**

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
- Ionization (Electron Ionization EI): In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.



[3]

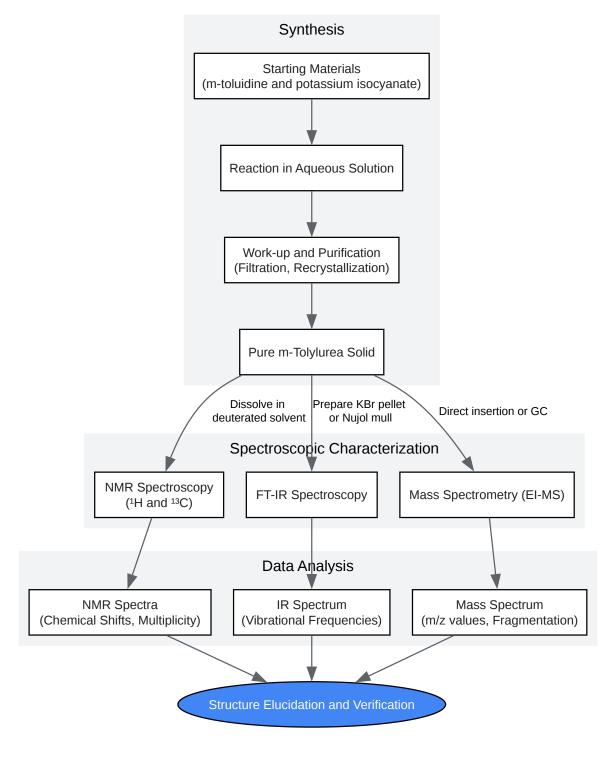
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

# **Workflow and Pathway Diagrams**

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of m-tolylurea.



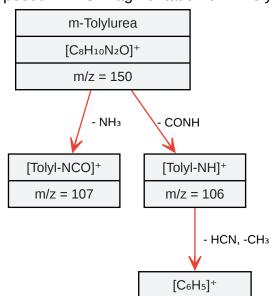
#### General Workflow for Spectroscopic Analysis of m-Tolylurea



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Caption: Workflow for Synthesis and Spectroscopic Analysis.





#### Proposed EI-MS Fragmentation of m-Tolylurea

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m/z = 77

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

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## References

- 1. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 PubChem [pubchem.ncbi.nlm.nih.gov]
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